molecular formula C15H17NO4 B11049212 [(1-propyl-1H-indol-3-yl)methyl]propanedioic acid

[(1-propyl-1H-indol-3-yl)methyl]propanedioic acid

Cat. No.: B11049212
M. Wt: 275.30 g/mol
InChI Key: AOPGZVZFNQNKLN-UHFFFAOYSA-N
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Description

2-[(1-PROPYL-1H-INDOL-3-YL)METHYL]MALONIC ACID is a compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(1-PROPYL-1H-INDOL-3-YL)METHYL]MALONIC ACID typically involves the reaction of 1-propyl-1H-indole-3-carbaldehyde with malonic acid in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or methanol and a catalyst like piperidine. The reaction proceeds through a Knoevenagel condensation followed by decarboxylation to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 2-[(1-PROPYL-1H-INDOL-3-YL)METHYL]MALONIC ACID undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-[(1-PROPYL-1H-INDOL-3-YL)METHYL]MALONIC ACID has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[(1-PROPYL-1H-INDOL-3-YL)METHYL]MALONIC ACID involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Uniqueness: 2-[(1-PROPYL-1H-INDOL-3-YL)METHYL]MALONIC ACID is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C15H17NO4

Molecular Weight

275.30 g/mol

IUPAC Name

2-[(1-propylindol-3-yl)methyl]propanedioic acid

InChI

InChI=1S/C15H17NO4/c1-2-7-16-9-10(8-12(14(17)18)15(19)20)11-5-3-4-6-13(11)16/h3-6,9,12H,2,7-8H2,1H3,(H,17,18)(H,19,20)

InChI Key

AOPGZVZFNQNKLN-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C2=CC=CC=C21)CC(C(=O)O)C(=O)O

Origin of Product

United States

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